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Compound of Interest

Compound Name: 2-Bromothiazole-5-carboxylic acid

Cat. No.: B126591 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectroscopic data for 2-Bromothiazole-5-carboxylic acid. Due to the limited

availability of public experimental spectra for this specific compound, this guide leverages data

from structurally similar compounds to provide a robust characterization framework. This

approach allows for the confident identification and quality assessment of 2-Bromothiazole-5-
carboxylic acid in research and development settings.

¹H and ¹³C NMR Data Comparison
The following tables summarize the expected NMR data for 2-Bromothiazole-5-carboxylic
acid and compare it with its methyl ester derivative, Methyl 2-bromothiazole-5-carboxylate. The

close structural similarity allows for reliable prediction of the chemical shifts for the thiazole ring

protons and carbons.

Table 1: ¹H NMR Data Comparison
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Compound Solvent
Chemical Shift
(δ) ppm

Multiplicity Assignment

2-Bromothiazole-

5-carboxylic acid
DMSO-d₆ ~8.4 (Predicted) Singlet H4 (thiazole)

~13.5 (Predicted) Broad Singlet -COOH

Methyl 2-

bromothiazole-5-

carboxylate

CDCl₃ 8.25 Singlet H4 (thiazole)

3.90 Singlet -OCH₃

Table 2: ¹³C NMR Data Comparison

Compound Solvent
Chemical Shift (δ)
ppm

Assignment

2-Bromothiazole-5-

carboxylic acid
DMSO-d₆ ~145 (Predicted) C2 (C-Br)

~144 (Predicted) C4 (CH)

~125 (Predicted) C5 (C-COOH)

~162 (Predicted) -COOH

Methyl 2-

bromothiazole-5-

carboxylate

CDCl₃ 144.1 C2 (C-Br)

142.9 C4 (CH)

124.1 C5 (C-COOCH₃)

161.2 -COOCH₃

52.9 -OCH₃
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The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR

spectra.

Sample Preparation
Dissolution: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for referencing the chemical shifts to 0.00 ppm.

Transfer: Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy
Spectrometer: A 400 MHz or higher field NMR spectrometer.

Pulse Program: A standard single-pulse experiment (zg30 or similar).

Acquisition Parameters:

Spectral Width: -2 to 16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay (d1): 1-5 seconds.

Number of Scans (ns): 16-64, depending on sample concentration.

Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential

window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting

spectrum.

¹³C NMR Spectroscopy
Spectrometer: A 100 MHz or higher field NMR spectrometer.

Pulse Program: A standard proton-decoupled single-pulse experiment (zgpg30 or similar).
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Acquisition Parameters:

Spectral Width: 0 to 200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay (d1): 2-10 seconds.

Number of Scans (ns): 1024 or more, as ¹³C has a low natural abundance.

Processing: Apply a Fourier transform to the FID with an exponential window function (line

broadening of 1-2 Hz). Phase and baseline correct the resulting spectrum.

Structure-Spectra Correlation
The following diagram illustrates the chemical structure of 2-Bromothiazole-5-carboxylic acid
and the expected correlation with its key NMR signals.

2-Bromothiazole-5-carboxylic acid: Structure and Predicted NMR Signals

Chemical Structure
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Caption: Structure of 2-Bromothiazole-5-carboxylic acid and its predicted ¹H and ¹³C NMR

signals.
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To cite this document: BenchChem. [Characterization of 2-Bromothiazole-5-carboxylic Acid:
A Comparative NMR Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b126591#1h-nmr-and-13c-nmr-characterization-of-2-
bromothiazole-5-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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